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Compound of Interest

Compound Name: Antimony(V) phosphate

Cat. No.: B040821

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the crystal structure of Antimony(V)
phosphate (SbOPOa), outlining its synthesis, crystallographic data, and the experimental
protocols used for its characterization.

Introduction

Antimony(V) phosphate, with the chemical formula SbOPOa4, is an inorganic compound that
has garnered interest in materials science. It is crucial to distinguish it from its more commonly
studied counterpart, Antimony(lll) phosphate (SbPOa4), which possesses a different crystal
structure and properties. This document focuses exclusively on the pentavalent form, SbOPOQOa.,
detailing its monoclinic crystal structure and the analytical techniques employed for its
structural elucidation. For professionals in drug development, understanding the structural and
chemical properties of antimony compounds is pertinent, as pentavalent antimony derivatives
have historically been used as prodrugs in the treatment of diseases like leishmaniasis.

Crystal Structure and Properties

Antimony(V) phosphate crystallizes in a monoclinic system, a key characteristic that defines
its physical and chemical behavior.[1][2] The structure consists of antimony and phosphate
groups arranged in a specific three-dimensional lattice.

Crystallographic Data
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The fundamental crystallographic parameters for Antimony(V) phosphate have been
determined through X-ray diffraction studies.[1][2] These quantitative data are summarized in
the table below for clarity and comparative analysis.

Parameter Value Reference
Crystal System Monoclinic [11[2]
Space Group C2/c [1112]
Lattice Constants a=6.791 A [1][2]
b=8.033A [112]

c=7.046 A [1][2]

B =115.90° [1][2]

Formula Units (2) 4 [1][2]

Experimental Protocols

The synthesis and structural confirmation of Antimony(V) phosphate rely on specific
experimental procedures. The following sections detail the methodologies for its preparation
and characterization.

Synthesis of Antimony(V) Phosphate

A common method for the synthesis of Antimony(V) phosphate involves a solid-state reaction
at elevated temperatures.[1][2]

Protocol:

o Precursor Preparation: A mixture of hydrated antimony(V) oxide (Sbh20s-xH20) and
ammonium dihydrogen phosphate ((NH4)H2POa) is prepared.

e Heating: The mixture is heated in a furnace.

e Reaction: Upon heating, the precursors react to form Antimony(V) phosphate (SbOPOa).
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+ Decomposition: It is noted that at very high temperatures (1218 K), the compound may lose

oxygen and convert to antimony(lll) phosphate.[1][2]
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Caption: Experimental workflow for the synthesis and characterization of SbOPOa.

Characterization Methods

Powder XRD is the primary technique for determining the crystal structure of SbOPOa.

Protocol:
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o Sample Preparation: The synthesized SbOPOa4 powder is finely ground to ensure random
crystal orientation.[3] The powder is then mounted on a sample holder.[3]

» Data Collection: The sample is irradiated with monochromatic X-rays in a diffractometer. The
detector scans a range of 26 angles to measure the intensity of the diffracted X-rays.[3]

o Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 26, is analyzed.
The positions of the diffraction peaks are used to determine the lattice parameters, and the
systematic absences of peaks are used to identify the space group (e.g., C2/c).[4][5]

Solid-state NMR spectroscopy provides insight into the local chemical environment of specific
nuclei. For antimony phosphates, 3P and 21Sbh NMR are particularly informative.

Protocol:

Sample Packing: The powdered sample of SbOPOa is packed into a zirconia rotor.

Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed (Magic
Angle Spinning, MAS) to average out anisotropic interactions.[6]

31P NMR: A 3P NMR spectrum is acquired. The chemical shift provides information about the
phosphate environment. For instance, the 3P chemical shift in SbPOa is reported to be -18

ppm.[1]

121Sh NMR: An 21Sh NMR spectrum is acquired. Due to the large quadrupole moment of the
121Sh nucleus, specialized techniques like wide-line NMR or advanced pulse sequences
(e.g., WURST-QCPMG) may be necessary to obtain a usable spectrum, especially at high
magnetic fields.[7][8][9] The resulting spectrum is sensitive to the local symmetry and
coordination of the antimony atoms.

XPS is a surface-sensitive technique used to determine the elemental composition and
oxidation states of the atoms in a sample.

Protocol:

o Sample Mounting: The SbOPOa4 powder is mounted on a sample holder and placed in an
ultra-high vacuum chamber.
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« Irradiation: The sample surface is irradiated with a beam of X-rays.

» Electron Detection: The kinetic energy and number of electrons that escape from the surface

are measured.

o Spectral Analysis: The binding energy of the electrons is calculated. For phosphorus, the 2p
electron binding energy is around 133.9 eV in a related compound.[1] For antimony, the Sb
3d peaks are analyzed to confirm the +5 oxidation state.

Relevance in Drug Development

While SbOPOa is primarily a material of interest in materials science, the chemistry of
pentavalent antimony is central to the mechanism of certain antiparasitic drugs. Antimonial
compounds, such as sodium stibogluconate, are administered as Sb(V) prodrugs. In vivo,
these are reduced to the more toxic Sb(lll) form, which is the active agent that targets parasitic
enzymes. Understanding the structure and chemistry of stable Sb(V) compounds like SbOPOQOa4
provides fundamental knowledge that can inform the design and stabilization of new antimonial
therapeutics.
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Antimonial Prodrug Mechanism
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Caption: Generalized pathway for the bioactivation of antimonial (SbV) prodrugs.

Conclusion

The crystal structure of Antimony(V) phosphate (SbOPOQOa4) is well-defined as a monoclinic
system with the space group C2/c. Its synthesis via high-temperature reaction of antimony(V)
oxide and an ammonium phosphate source is a standard method. A combination of analytical
techniques, including X-ray Diffraction for structural determination, solid-state NMR for probing
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local environments, and XPS for confirming oxidation states, provides a comprehensive
characterization of this material. This detailed structural and methodological guide serves as a
valuable resource for researchers in materials science and provides contextual chemical
insights for professionals in drug development working with related antimony compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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